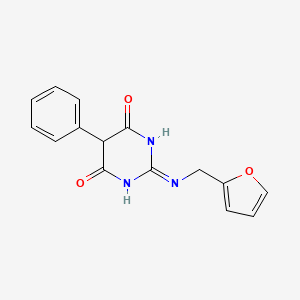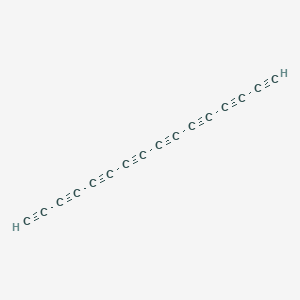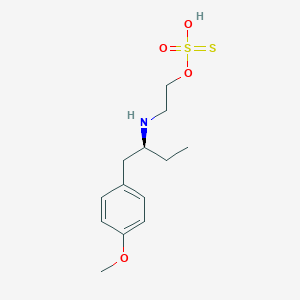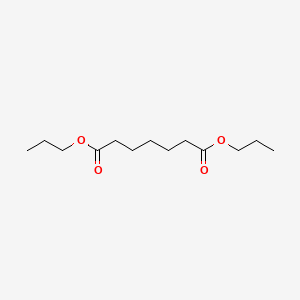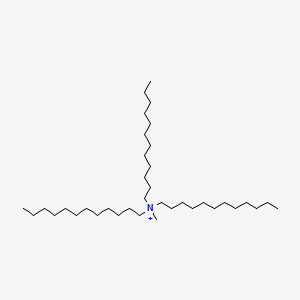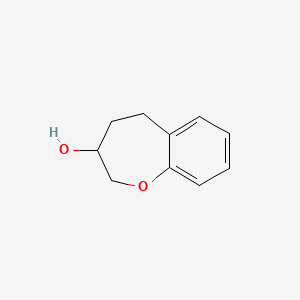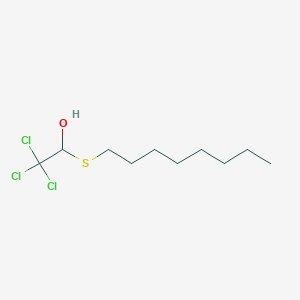
2,2,2-Trichloro-1-(octylsulfanyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-1-(octylsulfanyl)ethanol is a chemical compound with the molecular formula C10H19Cl3OS It is a derivative of ethanol where the hydrogen atoms at position 2 are replaced by chlorine atoms, and an octylsulfanyl group is attached to the carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(octylsulfanyl)ethanol typically involves the reaction of 2,2,2-trichloroethanol with an octylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety and environmental regulations.
化学反应分析
Types of Reactions
2,2,2-Trichloro-1-(octylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloro group to a less chlorinated derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
2,2,2-Trichloro-1-(octylsulfanyl)ethanol has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2,2-Trichloro-1-(octylsulfanyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The trichloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The octylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
相似化合物的比较
Similar Compounds
2,2,2-Trichloroethanol: A simpler analog without the octylsulfanyl group, known for its use as a sedative and hypnotic.
2,2,2-Trichloroethyl alcohol: Another related compound with similar chemical properties but different applications.
Uniqueness
2,2,2-Trichloro-1-(octylsulfanyl)ethanol is unique due to the presence of both trichloro and octylsulfanyl groups, which confer distinct chemical and biological properties. Its combination of lipophilicity and reactivity makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
36061-32-2 |
|---|---|
分子式 |
C10H19Cl3OS |
分子量 |
293.7 g/mol |
IUPAC 名称 |
2,2,2-trichloro-1-octylsulfanylethanol |
InChI |
InChI=1S/C10H19Cl3OS/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h9,14H,2-8H2,1H3 |
InChI 键 |
UZLDVMQATAQSJN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSC(C(Cl)(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


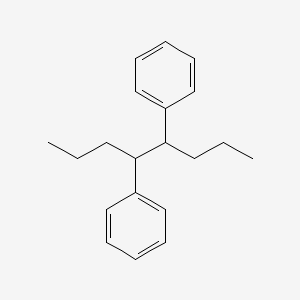
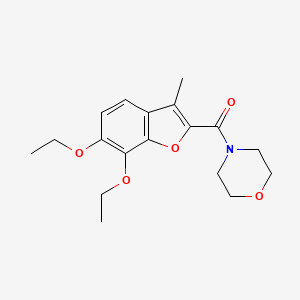
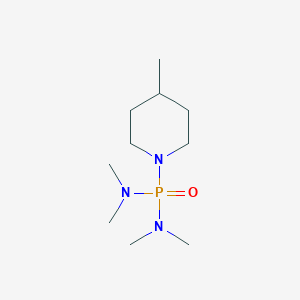
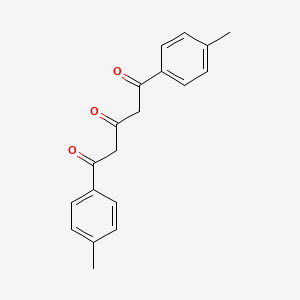
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
